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molecular formula C10H10O3 B8304060 2-(2-Methoxyphenyl)acrylic acid

2-(2-Methoxyphenyl)acrylic acid

Cat. No. B8304060
M. Wt: 178.18 g/mol
InChI Key: IQOSVINVIDSMQE-UHFFFAOYSA-N
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Patent
US06218406B1

Procedure details

36.6 g of (2-methoxyphenyl)acetic acid, in suspension in 110 cm3 of bis(dimethylamino)methane, were cooled to a temperature in the region of 0° C. 110 cm3 of acetic anhydride were added dropwise, the temperature of the reaction mixture not exceeding 40° C. The reaction mixture was stirred for 24 hours at a temperature in the region of 20° C. and then cooled to a temperature in the region of 0° C. 500 cm3 of distilled water were then added and stirring was continued for 2 hours at a temperature in the region of 0° C. The solid which had appeared was separated by filtration, washed with three times 100 cm3 of distilled water and dried under reduced pressure at 40° C. 23 g of 2-(2-methoxyphenyl)propenoic acid were thus obtained in the form of a cream solid, the characteristics of which were as follows:
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([OH:12])=[O:11].[C:13](OC(=O)C)(=O)C.O>CN(CN(C)C)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[CH2:13])[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
36.6 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(=O)O
Name
Quantity
110 mL
Type
solvent
Smiles
CN(C)CN(C)C
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 hours at a temperature in the region of 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exceeding 40° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to a temperature in the region of 0° C
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 2 hours at a temperature in the region of 0° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid which had appeared was separated by filtration
WASH
Type
WASH
Details
washed with three times 100 cm3 of distilled water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COC1=C(C=CC=C1)C(C(=O)O)=C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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